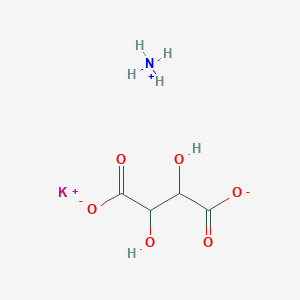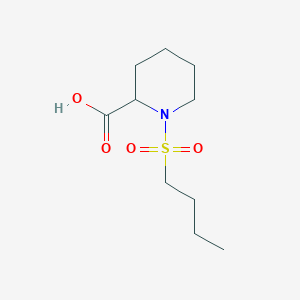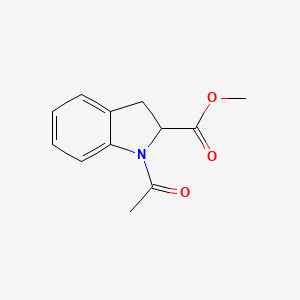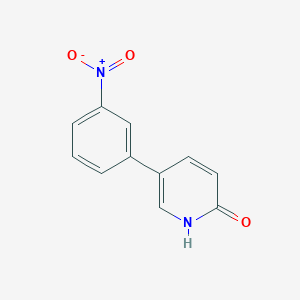
Ammonium potassium tartrate
描述
Ammonium potassium tartrate is a chemical compound that combines ammonium, potassium, and tartrate ions. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is often used as a reagent in analytical chemistry and has significant importance in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: Ammonium potassium tartrate can be synthesized through the reaction of tartaric acid with ammonium hydroxide and potassium hydroxide. The reaction typically occurs in an aqueous solution, where tartaric acid is neutralized by the bases to form the tartrate salt.
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled mixing of tartaric acid with ammonium and potassium hydroxides under specific temperature and pH conditions. The resulting solution is then crystallized to obtain the pure compound.
化学反应分析
Types of Reactions: Ammonium potassium tartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce different products depending on the oxidizing agent used.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions where one of its ions is replaced by another ion.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents like sodium borohydride can be used, although such reactions are less frequent.
Substitution Reactions: These reactions often involve other salts or acids that can replace the ammonium or potassium ions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can produce carbon dioxide and water, while substitution reactions can yield different tartrate salts.
科学研究应用
Ammonium potassium tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various analytical techniques, including titrations and colorimetric analyses.
Biology: The compound is used in biochemical assays and as a stabilizing agent in enzyme reactions.
Industry: this compound is used in the manufacturing of certain pharmaceuticals and as a component in some cleaning agents.
作用机制
The mechanism by which ammonium potassium tartrate exerts its effects involves its ability to chelate metal ions and participate in redox reactions. The tartrate ion can form stable complexes with metal ions, which is useful in various analytical and industrial processes. Additionally, the compound’s redox properties allow it to act as an intermediate in oxidation-reduction reactions.
相似化合物的比较
Sodium Potassium Tartrate:
Ammonium Sodium Tartrate: This compound shares some properties with ammonium potassium tartrate but differs in its ionic composition and reactivity.
Uniqueness: this compound is unique due to its specific combination of ammonium, potassium, and tartrate ions, which gives it distinct chemical and physical properties. Its ability to form stable complexes with metal ions and participate in redox reactions makes it particularly valuable in analytical chemistry and industrial applications.
属性
IUPAC Name |
azanium;potassium;2,3-dihydroxybutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.K.H3N/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H3/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJZPUFVOCGQIP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8KNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1114-14-3 | |
| Record name | Ammonium potassium tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium potassium tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B3364138.png)
![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide](/img/structure/B3364144.png)



![Cyclohexaneacetic acid, 4-[4-(4-amino-7,8-dihydro-5-oxopyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl]-, methyl ester, trans-](/img/structure/B3364173.png)
![Cyclohexaneacetic acid, 4-[4-(4-chloro-7,8-dihydro-5-oxopyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl]-, methyl ester, trans-](/img/structure/B3364180.png)
![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-13,13-ditert-butyl-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B3364184.png)

![1-(chloromethyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3364211.png)
![[4-(2-Chloroethoxy)phenyl]methanol](/img/structure/B3364219.png)


